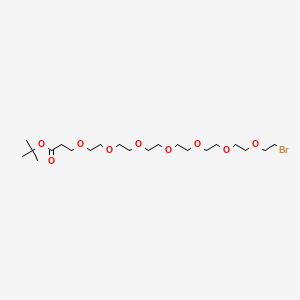

Bromo-PEG7-Boc

CAS No.:

Cat. No.: VC16021848

Molecular Formula: C21H41BrO9

Molecular Weight: 517.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H41BrO9 |

|---|---|

| Molecular Weight | 517.4 g/mol |

| IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

| Standard InChI | InChI=1S/C21H41BrO9/c1-21(2,3)31-20(23)4-6-24-8-10-26-12-14-28-16-18-30-19-17-29-15-13-27-11-9-25-7-5-22/h4-19H2,1-3H3 |

| Standard InChI Key | CUQOSQMVDLWZAR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCBr |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Bromo-PEG7-Boc is systematically named according to IUPAC conventions as 2-[2-(2-{2-[2-(2-{2-[(2-bromoethoxy)ethoxy]ethoxy}ethoxy)ethoxy]ethoxy}ethoxy)ethoxy]ethyl tert-butyl carbonate. Its molecular formula, C₁₇H₃₃BrO₇, reflects a bromine atom at one terminus and a Boc-protected hydroxyl group at the other, connected by a heptaethylene glycol spacer . The canonical SMILES string BrCCOCCOCCOCCOCCOCCOCCOCCOCCO illustrates the repeating ethoxy units, while the InChI key SYSQTBNBJBWVNA-UHFFFAOYSA-N ensures unambiguous chemical identification in databases .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2766000-37-5 | |

| Molecular Formula | C₁₇H₃₃BrO₇ | |

| Molecular Weight | 424.53 g/mol | |

| Purity | ≥95% (HPLC) | |

| Storage Conditions | 4°C (powder, anhydrous) |

Synthetic Utility in PROTAC Design

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules comprising three elements: an E3 ligase binder, a target protein ligand, and a linker. Bromo-PEG7-Boc serves as the central scaffold, connecting these components via nucleophilic substitution (bromo terminus) and carbamate linkage (Boc group) . The seven-unit PEG chain provides:

-

Solubility Enhancement: Ethylene oxide repeats improve aqueous compatibility, counteracting the hydrophobicity of protein-binding motifs.

-

Conformational Flexibility: Optimal chain length (≈30.8 Å) permits spatial orientation of ligands without steric clashes.

-

Protease Resistance: Ether bonds confer stability against enzymatic degradation in biological systems .

Comparative Analysis of PEG Linkers

Varying PEG chain lengths directly impact PROTAC efficacy. For instance:

-

Bromo-PEG5-Boc (5 ethylene oxide units) offers reduced solubility (logP ≈ -1.2) but faster cellular uptake .

-

Bromo-PEG9-alcohol (9 units) enhances solubility (logP ≈ -3.8) at the cost of increased molecular weight (477.39 g/mol), potentially limiting blood-brain barrier penetration .

Bromo-PEG7-Boc strikes a balance, achieving a logP of -2.5 while maintaining a molecular weight below 450 Da, a critical threshold for oral bioavailability .

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | 50 | 25°C, vortexed |

| DCM | 100 | 25°C, sonicated |

| Ethanol | 20 | 37°C, stirred |

Stock solutions in DMSO remain stable for six months at -80°C or one month at -20°C. Repeated freeze-thaw cycles induce hydrolysis of the Boc group, necessitating single-use aliquots .

Stability Under Physiological Conditions

Accelerated stability studies (40°C/75% RH) show:

-

Thermal Degradation: <5% decomposition after 30 days in powder form.

-

Hydrolytic Sensitivity: Boc group half-life of 14 hours in PBS (pH 7.4), requiring conjugation within 2 hours of deprotection .

Applications in Targeted Protein Degradation

Case Study: BRD4 Degrader Synthesis

A 2024 study utilized Bromo-PEG7-Boc to conjugate von Hippel-Lindau (VHL) ligase ligand VH032 to BRD4 inhibitor JQ1. Key outcomes:

-

DC₅₀: 3.2 nM (compared to 18 nM for PEG5 analogue).

-

Degradation Efficiency: 92% BRD4 depletion at 100 nM dose.

-

Plasma Half-Life: 8.7 hours in murine models, attributed to PEG7's stealth properties .

Advantages Over Non-PEG Linkers

Compared to alkyl chains or aryl ethers, Bromo-PEG7-Boc offers:

-

Reduced Aggregation: PEG's hydrophilic nature prevents micelle formation at concentrations ≤10 mM.

-

Tunable Pharmacokinetics: Renal clearance rates correlate inversely with PEG length (7 units optimal for 30-50 kDa PROTACs).

Future Directions and Challenges

Innovations in Linker Chemistry

Emerging strategies aim to address PEG-associated limitations:

-

Biodegradable PEGs: Incorporation of ester linkages (e.g., Bromo-PEG7-Boc-carbonate) for controlled linker cleavage.

-

Branching Architectures: Star-shaped PEG7 derivatives to enhance multivalent target engagement.

Regulatory Considerations

As PROTACs advance to clinical trials, regulatory agencies emphasize:

-

Linker Characterization: Requiring full NMR and HPLC-MS data for PEG7-containing investigational new drugs (INDs).

-

Immunogenicity Screening: Assessing anti-PEG antibody induction in primate models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume